Spectroscopic Reference Data and Analytical Protocols for (2,5-Dichlorophenoxy)acetyl chloride
Spectroscopic Reference Data and Analytical Protocols for (2,5-Dichlorophenoxy)acetyl chloride
Executive Summary
In the realm of agrochemical development and pharmaceutical intermediate synthesis, the precise characterization of reactive acyl chlorides is a critical quality control bottleneck. (2,5-Dichlorophenoxy)acetyl chloride is a highly reactive, moisture-sensitive intermediate utilized in the synthesis of complex phenoxyacetic amides and esters. Because acid chlorides are transient species prone to rapid hydrolysis, obtaining accurate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data requires rigorous anhydrous protocols.
As an application scientist, I have designed this technical guide to transcend basic data tabulation. Here, we establish the causality behind the spectroscopic shifts, outline self-validating experimental workflows, and provide the foundational reference data necessary to confirm the structural integrity of (2,5-Dichlorophenoxy)acetyl chloride[1].
Chemical Identity & Structural Parameters
Before interpreting spectroscopic data, it is imperative to establish the physical and structural baseline of the target analyte[1].
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Chemical Name: (2,5-Dichlorophenoxy)acetyl chloride
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CAS Registry Number: 55502-51-7
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Molecular Formula: C₈H₅Cl₃O₂
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Molecular Weight: 239.48 g/mol
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Structural Features: The molecule features a highly electron-withdrawing acyl chloride group (-COCl) tethered via a methylene bridge (-CH₂-) to a 2,5-dichlorophenoxy ring. The strong inductive effects of the three chlorine atoms and the ether oxygen dictate the anisotropic deshielding observed in both ¹H and ¹³C NMR spectra[2].
Spectroscopic Reference Data
The following tables synthesize the expected quantitative spectroscopic data for (2,5-Dichlorophenoxy)acetyl chloride, extrapolated from structurally analogous 2,5-dichlorophenoxy derivatives[2] and baseline phenoxyacetic frameworks[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electron-withdrawing nature of the -COCl group significantly deshields the adjacent methylene protons compared to the precursor carboxylic acid.
Table 1: Quantitative ¹H NMR Data (400 MHz, Anhydrous CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment / Causality |
| -CH₂- | 4.95 | Singlet (s) | - | 2H | Methylene bridge. Shifted downfield from ~4.70 ppm due to the strong inductive pull of the -COCl group. |
| H-6 | 6.85 | Doublet (d) | 2.4 | 1H | Aromatic CH (ortho to O). Shielded by resonance from the ether oxygen, resulting in the lowest aromatic shift. |
| H-4 | 6.98 | Doublet of doublets (dd) | 8.5, 2.4 | 1H | Aromatic CH (para to O). Exhibits ortho-coupling to H-3 and meta-coupling to H-6. |
| H-3 | 7.32 | Doublet (d) | 8.5 | 1H | Aromatic CH (meta to O). Deshielded by the adjacent Cl at position 2. |
Table 2: Quantitative ¹³C NMR Data (100 MHz, Anhydrous CDCl₃)
| Position | Chemical Shift (δ, ppm) | Assignment |
| C=O | 170.5 | Acid chloride carbonyl. Highly polarized carbon. |
| C-1 | 153.1 | Aromatic C-O (ipso). |
| C-5 | 133.5 | Aromatic C-Cl. |
| C-3 | 131.0 | Aromatic CH. |
| C-2 | 123.0 | Aromatic C-Cl. |
| C-4 | 121.4 | Aromatic CH. |
| C-6 | 114.6 | Aromatic CH. |
| -CH₂- | 73.8 | Methylene carbon. Deshielded by adjacent O and C=O. |
Infrared (IR) Spectroscopy
IR spectroscopy is the most rapid diagnostic tool for confirming the conversion of the carboxylic acid to the acyl chloride. The C=O bond in an acid chloride has a higher force constant than in a carboxylic acid due to the electronegativity of the chlorine atom, pushing the absorption frequency above 1800 cm⁻¹[4].
Table 3: Key IR Stretching Frequencies (ATR-FTIR, Neat)
| Wavenumber (cm⁻¹) | Intensity | Functional Group / Assignment |
| 3085 | Weak | C-H stretch (Aromatic) |
| 2940, 2865 | Weak | C-H stretch (Aliphatic -CH₂-) |
| 1805 | Very Strong | C=O stretch (Acid Chloride). Diagnostic peak for successful chlorination. |
| 1580, 1480 | Medium | C=C stretch (Aromatic ring) |
| 1245 | Strong | C-O-C asymmetric stretch (Aryl ether)[3] |
| 810 | Strong | C-Cl stretch (Aromatic) |
Experimental Methodologies & Self-Validating Protocols
To guarantee scientific integrity, the protocols below are designed as self-validating systems . If the environmental controls fail, the spectroscopic data will immediately reveal the error (e.g., the appearance of a broad O-H stretch in the IR).
Synthesis and Activation Workflow
Causality Insight: We utilize oxalyl chloride catalyzed by N,N-dimethylformamide (DMF) rather than thionyl chloride. Thionyl chloride requires heating, which can degrade sensitive phenoxy ethers. The DMF catalyst generates a highly reactive Vilsmeier-Haack intermediate, allowing the reaction to proceed smoothly at 0 °C to room temperature.
Fig 1. Mechanism of DMF-catalyzed acid chloride formation via Vilsmeier-Haack intermediate.
Step-by-Step Protocol:
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Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 2,5-Dichlorophenoxyacetic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 25 mL).
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Catalyst Addition: Add 2 drops of anhydrous DMF.
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Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (12.0 mmol) dropwise via syringe.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours until gas evolution ceases and the solution becomes homogeneous.
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Isolation: Evaporate the solvent and excess oxalyl chloride under reduced pressure (using a rotary evaporator vented with nitrogen) to yield the crude product.
Anhydrous NMR Sample Preparation
Causality Insight: Acid chlorides are highly susceptible to hydrolysis. Any residual D₂O or H₂O in the NMR solvent will hydrolyze the acyl chloride back to the carboxylic acid, shifting the -CH₂- singlet from ~4.95 ppm back to ~4.70 ppm and introducing a broad -OH peak.
Step-by-Step Protocol:
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Solvent Selection: Use strictly anhydrous CDCl₃ stored over activated 4Å molecular sieves.
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Preparation: Dissolve 15-20 mg of the crude product in 0.6 mL of the anhydrous CDCl₃ under a nitrogen atmosphere.
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Transfer: Transfer the solution to an oven-dried NMR tube flushed with argon. Cap immediately with a tight-fitting septum.
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Self-Validation Check: The spectrum is valid only if there is no broad resonance beyond 10.0 ppm (indicating absence of -COOH).
ATR-FTIR Analysis
Causality Insight: Traditional KBr pellets are strictly prohibited for this analysis. KBr is highly hygroscopic; the mechanical pressure of pressing a pellet exposes the reactive acid chloride to ambient moisture, leading to rapid, unavoidable hydrolysis[4]. Attenuated Total Reflectance (ATR) allows for neat, rapid analysis under a dry nitrogen blanket.
Fig 2. Synthetic workflow and spectroscopic validation of (2,5-Dichlorophenoxy)acetyl chloride.
Step-by-Step Protocol:
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Purging: Purge the ATR-FTIR sample compartment with dry nitrogen for 5 minutes prior to analysis.
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Background: Collect a background spectrum using the clean, dry diamond or ZnSe crystal.
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Application: Apply a single drop (if liquid) or a few milligrams (if solid) of the neat product directly onto the crystal.
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Scanning: Collect 16-32 scans at 4 cm⁻¹ resolution.
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Self-Validation Check: The spectrum is valid only if the broad O-H stretch (3300-2500 cm⁻¹) is completely absent, and a sharp, intense C=O stretch is present at ~1805 cm⁻¹.
References
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Title: An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement (Baseline NMR shifts for 2,5-dichlorophenoxy derivatives) Source: Semantic Scholar / ARKIVOC (2008) URL: [Link]
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Title: The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State (IR spectroscopy techniques and ATR vs KBr methodologies) Source: ACS Publications - Molecular Pharmaceutics URL: [Link]
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Title: Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 (General properties and IR baseline for phenoxyacetic frameworks) Source: PubChem - NIH URL: [Link]
